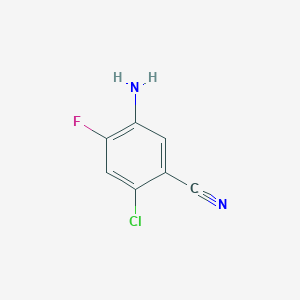

5-Amino-2-chloro-4-fluorobenzonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

5-amino-2-chloro-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGLHOVZNMAWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 Chloro 4 Fluorobenzonitrile and Its Derivatives

Direct Synthetic Routes to 5-Amino-2-chloro-4-fluorobenzonitrile

Directly synthesizing a polysubstituted aromatic compound like this compound requires a carefully planned sequence of reactions. The order in which the amino, chloro, fluoro, and nitrile groups are introduced is critical and dictated by the directing effects of the substituents and the stability of intermediates. While a single-step synthesis is not feasible, multi-step pathways are designed by combining established methods for introducing each functional group.

Strategies for Introducing Amino, Chloro, and Fluoro Moieties

Amino Group Introduction: A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. For instance, in the synthesis of the related compound 2-chloro-4-aminobenzonitrile, 2-chloro-4-nitrobenzonitrile (B1360291) is reduced using reagents like hydrazine (B178648) monohydrate. prepchem.com This approach is advantageous because nitration of an aromatic ring is often a high-yielding and straightforward reaction.

Chloro Group Introduction: The chlorine atom can be introduced via electrophilic aromatic substitution. For example, the synthesis of 2-amino-5-chlorobenzonitrile (B58002) can begin with the chlorination of anthranilic acid using sulphuryl chloride. chemicalbook.com This method leverages the activating and ortho-, para-directing effect of the amino group (or a precursor) to guide the chlorine to the desired position.

Fluoro Group Introduction: The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods.

Diazotization-Fluorination (Schiemann Reaction): An aromatic primary amine can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). The subsequent thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt introduces a fluorine atom in place of the original amino group. patsnap.com This method is widely used for the specific placement of fluorine.

Halogen Exchange (Halex) Reaction: A chlorine atom on an activated aromatic ring can be substituted with fluorine using a fluoride (B91410) salt, such as potassium fluoride (KF). google.comgoogle.com The reaction is typically carried out in a high-boiling aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide (B87167), often facilitated by a phase-transfer catalyst. google.comguidechem.com The nitrile group, being strongly electron-withdrawing, activates ortho and para positions for such nucleophilic aromatic substitution. google.com

Nitrile Group Formation Pathways

The nitrile (cyano) group is a key functional moiety, and its formation can be accomplished at various stages of the synthesis.

Dehydration of Primary Amides: This is a classical and reliable method for nitrile synthesis. ebsco.comquimicaorganica.org A primary amide can be dehydrated using powerful dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). chemicalbook.comwikipedia.orglibretexts.org For example, the final step in one synthesis of 2-amino-5-chlorobenzonitrile involves the dehydration of 2-amino-5-chlorobenzamide (B107076) with P₂O₅. chemicalbook.comresearchgate.net

Sandmeyer Reaction: An aromatic diazonium salt, formed from a primary amine, can be treated with a copper(I) cyanide salt to yield the corresponding benzonitrile (B105546). This reaction provides a direct route from an aniline (B41778) to a benzonitrile.

Nucleophilic Substitution with Cyanide: An aromatic halide (typically a bromide or iodide) can be converted to a nitrile through a transition-metal-catalyzed cyanation reaction. Reagents such as copper(I) cyanide (Rosenmund-von Braun reaction) or other cyanide donors in the presence of a palladium or nickel catalyst are commonly employed. google.comgoogle.com

Synthesis of Structurally Related Analogs and Isomers

The synthesis of isomers of this compound highlights the versatility of the aforementioned synthetic strategies and the importance of substituent directing effects. The specific pathways to these related compounds provide a blueprint for accessing different substitution patterns.

| Compound | Starting Material | Key Reactions |

| 2-Amino-5-chlorobenzonitrile | Anthranilic acid | 1. Chlorination (SO₂Cl₂) 2. Conversion to acid chloride (SOCl₂) 3. Amination (NH₃) 4. Dehydration (P₂O₅) chemicalbook.com |

| 2-Chloro-4-aminobenzonitrile | 2-Chloro-4-nitrobenzonitrile | 1. Reduction of nitro group (Hydrazine monohydrate) prepchem.com |

| 2-Chloro-4-fluorobenzonitrile | 2-Chloro-4-aminobenzonitrile | 1. Diazotization (NaNO₂/HCl) 2. Fluorination (NaBF₄) patsnap.com |

These examples demonstrate how the choice of starting material and the sequence of reactions, such as reduction, chlorination, diazotization, and dehydration, are strategically combined to achieve the desired isomer. prepchem.comchemicalbook.compatsnap.com

Derivatization Reactions of this compound

The functional groups of this compound—the primary amine, the aromatic ring, and the nitrile—offer multiple sites for further chemical modification.

Amination Reactions and Schiff Base Formation

The primary amino group is a potent nucleophile and a common site for derivatization.

Schiff Base Formation: The amino group readily undergoes condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction typically involves heating the amine and the carbonyl compound in a suitable solvent, sometimes with the addition of an acid catalyst to facilitate the dehydration. The formation of Schiff bases is a versatile method for creating more complex molecular architectures.

Acylation and Alkylation: The nucleophilic amine can also react with acylating agents (like acyl chlorides or anhydrides) to form amides, or with alkylating agents (like alkyl halides) to form secondary or tertiary amines. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Substitution and Coupling Reactions on the Aromatic Ring

The reactivity of the aromatic ring is governed by the combined electronic effects of its substituents. The amino group is a strong activating group, while the chloro, fluoro, and nitrile groups are deactivating. This substitution pattern makes the ring electron-deficient and susceptible to certain types of reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of strongly electron-withdrawing groups (fluoro, chloro, and especially nitrile) activates the aromatic ring toward attack by strong nucleophiles. masterorganicchemistry.com The chlorine atom, being a better leaving group than fluorine under many SNAr conditions, could potentially be displaced by nucleophiles like alkoxides, thiolates, or amines. The rate and regioselectivity of such substitutions are highly dependent on the reaction conditions and the nature of the incoming nucleophile. stackexchange.com

Cross-Coupling Reactions: The carbon-chlorine bond can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. nbinno.com These powerful C-C and C-N bond-forming reactions would allow for the introduction of a wide variety of aryl, alkyl, or amino substituents at the 2-position, further expanding the molecular diversity accessible from this intermediate. While C-F bond activation is more challenging, it can be achieved under specific catalytic conditions. beilstein-journals.orgorganic-chemistry.org

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo several important transformations, allowing for the diversification of the this compound core structure. Key reactions include hydrolysis, reduction, and additions of organometallic reagents.

Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. Acid- or base-catalyzed hydrolysis is a standard method for this conversion. For instance, related substituted benzonitriles can be hydrolyzed under acidic conditions, such as heating in a sulfuric acid solution, to yield the corresponding benzoic acid. libretexts.orgpatsnap.com This process proceeds through an amide intermediate. libretexts.org The hydrolysis of the nitrile is also a known metabolic pathway for some nitrile-containing pharmaceuticals, although it is often a minor one. nih.gov

Reduction: The nitrile group is readily reduced to a primary amine (-CH₂NH₂), providing a route to benzylamine (B48309) derivatives. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. libretexts.org During this reaction, a hydride nucleophile attacks the electrophilic carbon of the nitrile, which, after workup with water, yields the primary amine. libretexts.org Sodium borohydride (B1222165) (NaBH₄) may also be used, sometimes requiring a catalyst.

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile group. This reaction initially forms an imine salt intermediate, which upon aqueous hydrolysis, yields a ketone. libretexts.org This allows for the formation of a new carbon-carbon bond and the introduction of various alkyl or aryl groups adjacent to the benzonitrile ring.

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₂SO₄ / H₂O, heat or NaOH / H₂O, heat | Carboxylic Acid (-COOH) | libretexts.orgpatsnap.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | libretexts.org |

| Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone (-C(O)R) | libretexts.org |

Oxidation and Reduction Chemistry

The this compound molecule possesses functional groups susceptible to both oxidation and reduction, enabling further synthetic modifications.

Oxidation: The primary site for oxidation on the molecule is the amino group (-NH₂). The amino group can be oxidized to a nitro group (-NO₂) using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) are typically employed for such transformations.

Reduction: As previously discussed in section 2.3.3, the nitrile group can be reduced to a primary amine. This is a key reduction reaction for this scaffold. Additionally, the synthesis of the parent compound itself often involves a reduction step. A common synthetic route to substituted anilines involves the nitration of an aromatic ring followed by the reduction of the resulting nitro group to an amino group. This reduction is frequently accomplished using reagents like iron powder in the presence of an acid. For derivatives of this compound that might be synthesized with a nitro group, this reduction would be a critical step.

| Reaction Type | Functional Group | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Oxidation | Amino (-NH₂) | Potassium Permanganate (KMnO₄) | Nitro (-NO₂) | |

| Reduction | Nitrile (-C≡N) | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | libretexts.org |

| Reduction (on precursor) | Nitro (-NO₂) | Fe / HCl | Amino (-NH₂) |

Catalytic Approaches in the Synthesis of this compound Scaffolds

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives can benefit from various catalytic strategies. The presence of electron-withdrawing substituents on the aromatic ring enhances its reactivity in reactions like cross-coupling.

Catalytic Cross-Coupling: The chloro- and fluoro- substituents on the aromatic ring can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide variety of substituents to the benzonitrile core.

Catalytic Cyanation: While traditional cyanation methods often use highly toxic cyanide salts, modern catalytic approaches offer safer alternatives. For example, nickel-catalyzed reductive cyanation has been developed for the synthesis of α-aryl nitriles from amines using carbon dioxide and ammonia (B1221849) as the source of the cyano group. nih.gov Such cyanide-free methods are highly desirable for industrial applications. nih.gov Organocatalysis also presents an alternative to transition metals for the synthesis of aminonitriles, often via Strecker-type reactions or cross-dehydrogenative couplings. mdpi.comscispace.com

Ammoxidation: For the synthesis of related aminobenzonitriles, catalytic ammoxidation provides a direct route. This process involves reacting a methyl-substituted precursor (like p-nitrotoluene) with ammonia and an oxidant over a catalyst in a fluidized bed reactor to form the aminobenzonitrile product. google.com This method can be advantageous for large-scale, continuous production. google.com

Green Chemistry Principles and Sustainable Synthetic Methodologies

Applying green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and improving safety and efficiency. Key areas of focus include microwave-assisted synthesis and careful solvent selection.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purities compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those derived from precursors similar to this compound. ossila.commdpi.com For example, the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are used as kinase inhibitors, has been achieved using microwave assistance with 5-chloro-2-fluorobenzonitrile (B1585444) as a starting material. ossila.com The use of sealed reaction vessels under controlled microwave conditions allows for temperatures and pressures to be reached that are not easily accessible with conventional heating, often enhancing reaction rates and enabling the use of volatile reagents. mdpi.comnih.gov

| Parameter | Conventional Heating | Microwave Heating | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | nih.gov |

| Energy Consumption | Higher | Lower | |

| Yield | Often Moderate | Often Higher | nih.gov |

| Side Reactions | More prevalent | Often reduced |

The choice of solvent is a critical factor in green synthesis. Many traditional syntheses of fluorobenzonitriles employ aprotic dipolar solvents like dimethyl sulfoxide (DMSO) or sulfolane. google.comgoogle.com While effective, these solvents have high boiling points, making them difficult to remove and recycle, which can lead to significant solvent waste. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free reactions. google.com

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-chloro-4-fluorobenzonitrile |

| 2-chloro-4-fluorobenzoic acid |

| Lithium aluminum hydride |

| Sodium borohydride |

| Potassium permanganate |

| Hydrogen peroxide |

| p-nitrotoluene |

| Dimethyl sulfoxide (DMSO) |

| Sulfolane |

| 5-chloro-2-fluorobenzonitrile |

| 3-aminobenzo[b]thiophene |

Advanced Spectroscopic and Analytical Characterization in Research

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 5-Amino-2-chloro-4-fluorobenzonitrile is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. Due to the lack of direct experimental spectra for this specific compound in the reviewed literature, the analysis is based on theoretical calculations and comparison with similar molecules, such as 2-amino-4-chlorobenzonitrile (B1265954).

The most prominent feature in the FTIR spectrum is the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, strong band in the range of 2200-2300 cm⁻¹. For the related compound, 2-amino-4-chlorobenzonitrile, this peak is observed at 2211 cm⁻¹. The amino (NH₂) group gives rise to characteristic symmetric and asymmetric stretching vibrations, typically found between 3300 and 3500 cm⁻¹. In 2-amino-4-chlorobenzonitrile, these are seen at 3363 cm⁻¹ and 3452 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated to occur above 3000 cm⁻¹.

The presence of halogen substituents also influences the spectrum. The C-Cl stretching vibration is typically observed in the fingerprint region, with a reported value of 782 cm⁻¹ for 2-amino-4-chlorobenzonitrile. The C-F stretching vibration is expected in the region of 1000-1400 cm⁻¹. The aromatic ring C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound and Comparison with a Related Compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for 2-amino-4-chlorobenzonitrile |

|---|---|---|

| N-H Asymmetric Stretch | 3500 - 3400 | 3452 |

| N-H Symmetric Stretch | 3400 - 3300 | 3363 |

| C-H Aromatic Stretch | 3100 - 3000 | Not specified |

| C≡N Nitrile Stretch | 2300 - 2200 | 2211 |

| C=C Aromatic Stretch | 1600 - 1400 | Not specified |

| N-H Bending | 1650 - 1550 | Not specified |

| C-F Stretch | 1400 - 1000 | Not applicable |

Note: Predicted ranges are based on established group frequencies and theoretical calculations for similar molecules.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The FT-Raman spectrum of this compound is expected to show a strong band for the C≡N stretching vibration, similar to the FTIR spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Based on studies of analogous benzonitrile (B105546) derivatives, the symmetric stretching of the aromatic ring is a prominent feature. The C-Cl and C-F bonds will also exhibit characteristic Raman signals. Due to the principles of mutual exclusion, some vibrations that are weak in the FTIR spectrum may be strong in the FT-Raman spectrum, and vice versa, providing a more complete picture of the vibrational modes.

Table 2: Predicted FT-Raman Active Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretching | 3500 - 3300 | Weak |

| C-H Aromatic Stretching | 3100 - 3000 | Medium |

| C≡N Nitrile Stretching | 2300 - 2200 | Strong |

| C=C Aromatic Stretching | 1600 - 1400 | Strong |

| C-F Stretching | 1400 - 1000 | Medium |

Note: Predicted ranges and intensities are based on theoretical calculations and data from structurally similar compounds.

Correlation of Experimental Spectra with Theoretical Predictions

In the absence of direct experimental spectra for this compound, Density Functional Theory (DFT) calculations are an invaluable tool for predicting vibrational frequencies. Computational studies on similar molecules, such as 2-amino-4-chlorobenzonitrile and 2-amino-5-chlorobenzonitrile (B58002), have shown that DFT calculations, often using the B3LYP functional with a suitable basis set, can accurately predict the vibrational spectra.

These theoretical studies allow for the assignment of specific vibrational modes to the observed spectral bands. By comparing the calculated frequencies with the experimental data of closely related compounds, a high degree of confidence in the predicted spectrum for this compound can be achieved. This correlative approach is a standard practice in modern spectroscopic analysis for the characterization of novel or sparsely studied molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H-NMR and ¹³C-NMR are essential for confirming the substitution pattern on the aromatic ring.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amino group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing chloro, fluoro, and nitrile groups will generally shift the signals of nearby protons downfield (to higher ppm values), while the electron-donating amino group will cause an upfield shift.

The spectrum is predicted to show two aromatic protons. The proton at position 3 will be a doublet due to coupling with the fluorine at position 4. The proton at position 6 will also likely appear as a doublet. The amino group protons will typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.0 - 7.5 | Doublet |

| H-6 | 6.5 - 7.0 | Doublet |

Note: Predicted chemical shifts are estimates based on the analysis of substituent effects and data from similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The aromatic carbons will resonate in the region of 100-160 ppm. The carbon atoms directly attached to the electronegative substituents (Cl and F) will show characteristic downfield shifts. The carbon attached to the amino group will be shifted upfield. Furthermore, the carbon atoms will exhibit coupling with the fluorine atom (¹³C-¹⁹F coupling), which can help in the assignment of the signals.

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-CN | 115 - 125 |

| C-NH₂ | 140 - 150 |

| C-Cl | 125 - 135 |

| C-F | 150 - 160 (with C-F coupling) |

| Aromatic CH | 100 - 120 |

Note: Predicted chemical shifts are estimates based on established substituent effects and data for analogous compounds.

Advanced Two-Dimensional NMR Techniques

While one-dimensional NMR provides initial insights into the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and elucidating the complete bonding framework of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For this compound, the primary application of COSY would be to confirm the connectivity between the two aromatic protons. A cross-peak between the signals of H-3 and H-6 would be expected, confirming their adjacent relationship on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC or HMQC spectrum would be crucial for assigning the carbon signals of the protonated aromatic carbons. For instance, the proton signal at H-3 would show a correlation to the carbon signal of C-3, and similarly for H-6 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is arguably the most powerful for mapping the complete carbon skeleton by revealing longer-range couplings between protons and carbons (typically 2 to 3 bonds, and sometimes 4). For this compound, HMBC would be instrumental in:

Confirming the positions of the substituents by observing correlations from the aromatic protons to the quaternary (non-protonated) carbons. For example, the proton at H-6 would be expected to show a correlation to the carbon of the nitrile group (C-7) and to the carbon bearing the amino group (C-5).

The proton at H-3 would likely show correlations to the carbon bearing the chlorine atom (C-2) and the carbon with the fluorine atom (C-4).

The protons of the amino group (-NH₂) would be expected to show correlations to C-5 and potentially C-4 and C-6.

Illustrative 2D NMR Correlation Data for this compound (Note: The following table contains hypothetical data based on established principles of NMR spectroscopy, as specific experimental data for this compound is not widely published.)

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC/HMQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H-3 | H-6 | C-3 | C-1, C-2, C-4, C-5 |

| H-6 | H-3 | C-6 | C-1, C-4, C-5, C-7 (CN) |

| -NH₂ | - | - | C-4, C-5, C-6 |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₇H₄ClFN₂), the expected exact mass can be calculated and compared to the experimental value. The presence of chlorine would also be readily identified by the characteristic M+2 isotopic peak, with an intensity approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Expected HR-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₄ClFN₂ |

| Calculated Exact Mass [M]⁺ | 170.0054 |

| Calculated Exact Mass [M+H]⁺ | 171.0132 |

| Isotopic Peak [M+2]⁺ | Present at ~32% relative abundance of M⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing reaction mixtures, identifying impurities, and performing quantitative analysis. In the context of this compound, LC-MS would be used to monitor the progress of its synthesis, identify any by-products, and quantify its presence in various samples. The mass spectrometer provides molecular weight information for each separated component, aiding in the identification of impurities that may not be fully resolved chromatographically. For instance, an LC-MS analysis could be developed to detect and quantify related impurities in a drug substance where this compound is an intermediate. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed for this compound. sielc.com The compound would be dissolved in a suitable solvent and injected onto a stationary phase (e.g., C18). A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used to elute the compound. The purity is determined by the percentage of the total peak area that corresponds to the main component, as detected by a UV detector set to an appropriate wavelength.

Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~7.5 minutes (compound-dependent) |

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given its structure, this compound is likely to be amenable to GC analysis. nih.gov In this technique, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A mass spectrometer is often used as the detector (GC-MS), providing both retention time and mass spectral data for unequivocal identification and purity assessment.

Illustrative GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (Scan range 40-400 m/z) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a fundamental analytical technique for the qualitative assessment of this compound. It is routinely employed to monitor the progress of synthesis reactions, identify the presence of the compound in mixtures, and provide a preliminary evaluation of its purity.

In a typical TLC analysis of this compound, a silica (B1680970) gel plate is utilized as the stationary phase due to the polar nature of the amino and nitrile functional groups. The mobile phase, or eluent, is generally a mixture of a non-polar solvent and a slightly more polar solvent. wisc.edu The choice of solvent system is critical for achieving effective separation. For aromatic amines like this compound, a common mobile phase consists of a mixture of hexane (B92381) and ethyl acetate. The ratio is optimized experimentally to achieve a retention factor (Rf) that allows for clear separation from starting materials and byproducts. sciencemadness.org

The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. khanacademy.org More polar compounds interact more strongly with the silica gel and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values. utoronto.calibretexts.org

Visualization of the compound on the TLC plate is typically achieved under UV light at a wavelength of 254 nm, where the aromatic ring absorbs light and creates a dark spot on the fluorescent indicator-impregnated plate. For enhanced visibility or for compounds with low UV absorbance, chemical staining methods such as exposure to iodine vapor can be employed. libretexts.org

The following table provides an illustrative example of TLC data that might be observed during the synthesis and purification of this compound.

| Compound | Hypothetical Rf Value | Mobile Phase (Hexane:Ethyl Acetate) | Visualization Method |

|---|---|---|---|

| Starting Material (e.g., a less polar precursor) | 0.65 | 7:3 | UV (254 nm) |

| This compound | 0.40 | 7:3 | UV (254 nm) |

| Impurity (e.g., a more polar byproduct) | 0.20 | 7:3 | UV (254 nm), Iodine Vapor |

Note: The Rf values presented are hypothetical and for illustrative purposes only. Actual values are dependent on specific experimental conditions such as the exact solvent ratio, adsorbent layer thickness, and temperature. utoronto.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic properties of this compound. The absorption of UV or visible light by the molecule corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light.

The structure of this compound contains several chromophores: the substituted benzene (B151609) ring, the amino (-NH₂) group, and the nitrile (-C≡N) group. These features give rise to predictable electronic transitions, primarily π → π* and n → π* transitions. analis.com.my

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic system and other unsaturated parts of the molecule. These transitions are typically high in energy and result in strong absorption bands at shorter wavelengths in the UV spectrum. nih.gov

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The lone pair electrons on the nitrogen atom of the amino group and the nitrogen atom of the nitrile group can undergo n → π* transitions. These transitions are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. fiveable.memasterorganicchemistry.com

A spectroscopic analysis of the closely related compound 2-amino-4-chlorobenzonitrile revealed two primary absorption peaks corresponding to these transitions. analis.com.my Based on this analogous structure, the expected UV-Vis absorption data for this compound, when dissolved in a solvent like ethanol, can be predicted. The polarity of the solvent can influence the exact position of these absorption maxima. youtube.com

The table below summarizes the predicted electronic transitions and their corresponding absorption maxima (λmax) for this compound.

| Electronic Transition | Chromophore | Predicted λmax Range (nm) | Expected Intensity |

|---|---|---|---|

| π → π | Substituted Benzene Ring | ~200-280 | High |

| n → π | Amino Group (-NH₂) / Nitrile Group (-C≡N) | ~280-350 | Low |

Note: The λmax ranges are predictive and based on the analysis of structurally similar compounds. analis.com.my The exact values are subject to experimental conditions, particularly the choice of solvent.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of 5-Amino-2-chloro-4-fluorobenzonitrile

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) Approaches and Functionals

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system can be determined from its electron density. In practice, the Kohn-Sham formulation of DFT is used, which employs a fictitious system of non-interacting electrons to approximate the kinetic energy, with the remainder of the electronic energy being described by an exchange-correlation functional.

The choice of the exchange-correlation functional is crucial in DFT calculations. For substituted benzonitriles, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. analis.com.my These functionals incorporate a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. The selection of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. A commonly used basis set for such studies is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions. analis.com.my DFT calculations would be used to determine the optimized geometry, vibrational frequencies, and various electronic properties of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To investigate the electronic excited states and simulate the electronic absorption spectra (UV-Vis spectra), Time-Dependent Density Functional Theory (TD-DFT) is the most common method. TD-DFT is an extension of DFT that can describe the response of the electron density to a time-dependent perturbation, such as an electromagnetic field. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands. analis.com.my For a molecule like this compound, TD-DFT calculations would be crucial for understanding its photophysical properties and interpreting experimental UV-Vis spectra. The choice of functional and basis set for TD-DFT calculations is as important as for ground-state DFT calculations.

Molecular Structure Optimization and Conformational Analysis

A key aspect of computational chemistry is the determination of the most stable three-dimensional structure of a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the optimization process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest energy.

Conformational analysis is particularly important for molecules with rotatable bonds. In the case of this compound, the primary focus of conformational analysis would be the orientation of the amino group (-NH2) relative to the benzene (B151609) ring. The rotation around the C-N bond can lead to different conformers with varying energies. By calculating the energy as a function of the dihedral angle of the amino group, a potential energy surface can be mapped to identify the most stable conformer and the energy barriers between different conformations. This analysis provides insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Below is an illustrative table of optimized geometrical parameters that would be calculated for this compound using a method like B3LYP/6-311++G(d,p), based on typical values for similar molecules.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl | 1.74 |

| C-F | 1.35 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-CN | 1.45 |

| C≡N | 1.16 |

| C-N (amino) | 1.38 |

| N-H | 1.01 |

| C-C-C (aromatic) | 118 - 122 |

| C-C-Cl | 119 - 121 |

| C-C-F | 119 - 121 |

| C-C-N (amino) | 120 - 122 |

Note: The values in this table are representative and are not from a specific calculation on this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors that help in understanding and predicting the chemical behavior of a molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides information about the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized.

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. The presence of the electron-donating amino group and the electron-withdrawing chloro, fluoro, and cyano groups would significantly influence the energies and localizations of these orbitals.

An illustrative table of calculated HOMO-LUMO energies and the energy gap is provided below, based on typical values for similar substituted benzonitriles.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: The values in this table are representative and are not from a specific calculation on this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species. The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color spectrum to denote different charge regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate or neutral potential.

As of the latest review of scientific literature, specific Molecular Electrostatic Potential (MEP) mapping studies for this compound have not been published. Such an analysis would be valuable to identify the reactive sites on the molecule, particularly the influence of the amino, chloro, fluoro, and cyano groups on the electron density distribution across the benzene ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. This analysis offers insights into the stability of the molecule arising from these electronic interactions.

A specific Natural Bond Orbital (NBO) analysis for this compound is not currently available in published research. A dedicated NBO study would elucidate the intramolecular charge transfer interactions and the nature of the chemical bonds, contributing to a deeper understanding of its chemical behavior.

Prediction of Non-linear Optics (NLO) Properties

Non-linear optics (NLO) is the study of how light interacts with matter to produce new optical fields that differ in frequency, phase, or other characteristics from the incident light. Computational chemistry can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with significant NLO properties are of interest for applications in optical communications, data storage, and frequency conversion technologies.

To date, there are no specific computational studies on the non-linear optical (NLO) properties of this compound reported in the scientific literature. Investigations into related benzonitrile (B105546) derivatives suggest that the interplay of donor and acceptor groups can lead to enhanced NLO responses. scihorizon.comresearchgate.net

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational frequency calculations, often performed using methods like Density Functional Theory (DFT), predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. Potential Energy Distribution (PED) analysis further dissects these vibrational modes, quantifying the contribution of individual bond stretches, bends, and torsions to each calculated frequency.

Detailed vibrational frequency calculations and Potential Energy Distribution (PED) analysis specifically for this compound have not been documented in the available literature. Such studies on analogous molecules have proven crucial for their structural characterization. researchgate.netnih.gov

Thermodynamical Property Predictions (e.g., Enthalpy, Free Energy, Dipole Moment)

Computational methods can be employed to predict various thermodynamic properties of a molecule at different temperatures. These properties include enthalpy, entropy, Gibbs free energy, and heat capacity. The dipole moment, another key property derived from the electronic structure, influences the molecule's polarity and its interaction with external electric fields and polar solvents.

There is a lack of published research detailing the theoretical prediction of the thermodynamical properties of this compound. These computational predictions would provide valuable data on the stability and reactivity of the compound under various thermal conditions.

Molecular Docking Studies of this compound Derivatives with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is frequently used to predict the binding affinity and mode of action of a small molecule (ligand) within the active site of a biological receptor, such as a protein or enzyme. This information is critical for drug design and discovery.

While molecular docking is a common practice for exploring the therapeutic potential of novel compounds, specific studies involving derivatives of this compound are not found in the current body of scientific literature. Research on structurally related compounds has shown that substituted benzonitriles can act as intermediates for molecules with potential biological activity. ossila.com

Computational Simulation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to simulate chemical reactions, allowing for the exploration of reaction mechanisms, transition states, and reaction energy profiles. These simulations can elucidate the step-by-step pathway of a chemical transformation, providing insights that can be difficult to obtain through experimental means alone. This understanding is vital for optimizing reaction conditions and designing new synthetic routes.

As of now, there are no specific computational simulations of the reaction mechanisms and pathways for this compound published in peer-reviewed journals. Such studies would be beneficial for understanding its synthesis and reactivity in various chemical transformations.

Research on Applications in Materials Science and Industrial Chemistry

Utilization as a Chemical Building Block for Complex Organic Architectures

5-Amino-2-chloro-4-fluorobenzonitrile is a valued starting material in the multi-step synthesis of elaborate organic molecules. Its trifunctional nature, possessing an amino group, a chloro substituent, and a cyano group, each with distinct reactivity, enables chemists to perform sequential and regioselective modifications. This controlled reactivity is crucial for constructing complex molecular frameworks with desired functionalities and three-dimensional arrangements.

The amino group can readily undergo diazotization followed by substitution, allowing for the introduction of a wide array of functional groups. The chloro and fluoro substituents on the aromatic ring influence its electronic properties and provide sites for nucleophilic aromatic substitution reactions. The nitrile group is also a versatile functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. This multi-faceted reactivity makes it a key intermediate in the production of various organic compounds, including those with applications in the pharmaceutical and agrochemical industries.

In industrial settings, the synthesis of fluorobenzonitriles, including derivatives like this compound, is an important process. These compounds serve as crucial intermediates for a variety of specialty chemicals.

Development of Novel Functional Materials Incorporating the this compound Moiety

The incorporation of the this compound moiety into larger molecular structures can impart unique properties to the resulting materials. The presence of fluorine, for instance, is known to enhance thermal stability, chemical resistance, and specific electronic characteristics in polymers and other functional materials.

While specific research on high-performance polymers derived directly from this compound is not extensively documented in publicly available literature, the general class of fluorinated aromatic compounds is of significant interest in materials science. They are investigated for applications in:

High-Performance Polymers: The rigidity and polarity of the benzonitrile (B105546) unit, combined with the properties imparted by the halogen substituents, make it a candidate monomer for the synthesis of specialty polymers such as polyamides and polyimides. These polymers are sought after for their high thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics.

Functional Dyes and Pigments: The aromatic nature and the presence of an amino group suggest its potential use as a precursor in the synthesis of azo dyes and other chromophores. The specific substituents on the ring would influence the color and fastness properties of the resulting dyes.

Below is a table summarizing the potential applications in functional materials:

| Material Class | Potential Application | Role of this compound |

| High-Performance Polymers | Aerospace components, electronic substrates | Monomer providing thermal and chemical stability |

| Functional Dyes | Textile and ink industries | Precursor to chromophoric systems |

Applications as Precursors in Coordination Chemistry and Ligand Design

The nitrile and amino groups of this compound provide potential coordination sites for metal ions, making it a valuable precursor for the design of novel ligands in coordination chemistry. Ligands are organic molecules that bind to metal centers to form coordination complexes, which can have a wide range of applications, including catalysis, sensing, and molecular magnetism.

The amino group can be derivatized to create more complex ligand structures, such as Schiff bases, which are known for their ability to form stable complexes with a variety of transition metals. The nitrile group can also coordinate to metal centers, either directly or after being transformed into other functional groups like amidines or tetrazoles. The electronic properties of the resulting ligands, and consequently the properties of the metal complexes, can be fine-tuned by the presence of the chloro and fluoro substituents on the aromatic ring.

While specific examples of coordination complexes derived directly from this compound are not widely reported, the principles of ligand design suggest its potential in creating ligands for:

Homogeneous Catalysis: Metal complexes with tailored electronic and steric properties can act as highly efficient and selective catalysts for a variety of organic transformations.

Sensing Applications: The interaction of the ligand or its metal complex with specific analytes could lead to a detectable signal, such as a change in color or fluorescence, forming the basis for a chemical sensor.

Metal-Organic Frameworks (MOFs): While not a direct precursor for the linking units in MOFs, derivatives of this compound could potentially be used to functionalize the pores of MOFs, introducing specific catalytic or recognition sites.

The following table outlines the potential roles of this compound in coordination chemistry:

| Area of Coordination Chemistry | Potential Application | Function of this compound Derivative |

| Ligand Synthesis | Homogeneous catalysis, chemical sensing | Precursor to multidentate ligands with tailored electronic properties |

| Metal Complex Formation | Catalytic converters, molecular magnets | Forms stable complexes with various metal ions |

Academic Research on Biological Activity and Medicinal Chemistry Applications

Role as an Intermediate in the Discovery and Synthesis of Pharmaceutical Leads

The chemical architecture of 5-Amino-2-chloro-4-fluorobenzonitrile makes it a sought-after intermediate in the synthesis of pharmaceuticals. The presence of electron-withdrawing groups, such as the chloro, fluoro, and nitrile moieties, enhances the reactivity of the benzene (B151609) ring, making it amenable to various chemical transformations. This reactivity is particularly advantageous in nucleophilic substitution and cross-coupling reactions, which are fundamental processes in the assembly of complex drug molecules.

Medicinal chemists utilize this compound as a starting material to introduce the substituted phenyl motif into larger molecular frameworks. This is crucial in the development of kinase inhibitors, a class of drugs that target protein kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. The specific arrangement of substituents on the benzonitrile (B105546) core can influence the binding affinity and selectivity of the final drug candidate for its target kinase.

Investigation of Specific Biological Targets and Biochemical Pathways

The derivatives of this compound have been investigated for their effects on a range of biological targets and pathways, demonstrating the broad potential of this chemical scaffold in drug discovery.

Enzyme Inhibition Studies

The structural framework provided by this compound has been instrumental in the design of inhibitors for several classes of enzymes.

Kinases: A significant area of research has been the development of kinase inhibitors. For instance, derivatives have been synthesized and evaluated for their ability to inhibit kinases implicated in proliferative diseases. google.com The strategic placement of the amino, chloro, and fluoro groups can be tailored to achieve specific interactions within the ATP-binding pocket of a target kinase, leading to potent and selective inhibition.

Leucine-Rich Repeat Kinase 2 (LRRK2): Increased activity of LRRK2 is associated with Parkinson's disease. nih.gov Research has focused on developing both type I and type II kinase inhibitors that target LRRK2. nih.gov Type I inhibitors bind to the active conformation of the kinase, while type II inhibitors stabilize the inactive conformation, offering a different mechanism of action. nih.gov The development of these inhibitors is a key strategy for potential therapeutic intervention in Parkinson's disease. nih.govnih.gov

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a therapeutic target for type 2 diabetes as it is responsible for the degradation of incretin (B1656795) hormones that regulate blood glucose levels. nih.gov The development of DPP-IV inhibitors, known as "gliptins," is an established strategy for managing this condition. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the broader class of aminobenzonitriles serves as a foundation for constructing heterocyclic systems present in some DPP-IV inhibitors. The design of novel DPP-IV inhibitors often involves creating molecules that can effectively interact with the S1 and S2 pockets of the enzyme's active site. oatext.com

Receptor Agonistic Activities

While the provided search results primarily focus on enzyme inhibition, the versatile nature of the this compound scaffold suggests its potential application in the development of receptor agonists. For example, G-protein coupled receptors (GPCRs) are a major class of drug targets, and small molecules that can modulate their activity are of significant interest. The structural motifs accessible from this starting material could be adapted to fit the binding sites of various GPCRs.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies would systematically explore how modifications to the core structure impact biological activity.

For instance, in the context of kinase inhibitors, researchers might synthesize a series of analogs where the amino group is acylated with different substituents, or where the chloro or fluoro groups are replaced with other halogens or small alkyl groups. By evaluating the inhibitory activity of each analog, they can deduce which structural features are essential for binding to the target enzyme. This iterative process of synthesis and testing allows for the rational design of more potent and selective inhibitors. nih.gov

Design and Synthesis of Biologically Relevant Scaffolds Utilizing the Compound

The reactivity of this compound allows for its elaboration into a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.

Quinoline (B57606): Quinolines are a class of heterocyclic compounds with a broad range of biological activities, including antibacterial and anticancer properties. The synthesis of substituted quinolines can be achieved through various methods, such as the Combes, Knorr, and Pfitzinger reactions. iipseries.org 2-Aminobenzonitriles are valuable precursors for the synthesis of 4-aminoquinolines. cardiff.ac.uk For example, a transition-metal-free, base-promoted reaction of 2-aminobenzonitriles with ynones can afford multisubstituted 4-aminoquinolines. cardiff.ac.uk

Quinazoline (B50416): Quinazolines are another important heterocyclic system found in many biologically active molecules, including kinase inhibitors. The synthesis of quinazoline derivatives can be accomplished through multi-step reaction sequences. nih.gov For example, 3-amino-4(3H) quinazolinone derivatives can be reacted with chloroacetyl chloride to form an intermediate that is then coupled with other heterocyclic moieties. nih.gov The anilinoquinazoline (B1252766) scaffold is a well-known pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

The following table summarizes the synthesis of these scaffolds from aminobenzonitrile precursors:

| Scaffold | Synthetic Method | Precursors | Reagents/Conditions |

| 4-Aminoquinoline | aza-Michael addition/intramolecular annulation | 2-Aminobenzonitriles, Ynones | KOtBu, DMSO, 100°C cardiff.ac.uk |

| Quinazoline | Multi-step synthesis | 3-Amino-quinazoline derivatives, Chloroacetyl chloride | Dichloromethane, Triethylamine nih.gov |

Antimicrobial Research and Mechanisms of Action

Derivatives of aminobenzonitriles and related halogenated aromatic compounds have been investigated for their potential as antimicrobial agents. The emergence of drug-resistant bacteria necessitates the discovery of new antibiotics with novel mechanisms of action. mdpi.com

Antibacterial Efficacy: Studies have shown that derivatives of related structures, such as fluorobenzoylthiosemicarbazides, exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial activity of these compounds is often dependent on the substitution pattern on the aromatic ring. nih.gov Similarly, certain quinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity: Some amino acid derivatives have shown a broad spectrum of activity against human pathogenic fungi. nih.gov While not directly derived from this compound in the provided results, this highlights the potential for nitrogen-containing aromatic compounds to be developed into antifungal agents.

The mechanism of action for such antimicrobial compounds can vary. Some may inhibit essential bacterial enzymes, while others might disrupt the bacterial cell membrane or interfere with nucleic acid synthesis. For example, some thiosemicarbazide (B42300) derivatives are thought to act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov

The following table provides examples of antimicrobial activity observed in derivatives of related structures:

| Compound Class | Target Organisms | Notable Activity |

| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria | Active against MRSA nih.gov |

| Quinolone-oxazino hybrids | Gram-positive and Gram-negative bacteria | Broad-spectrum activity nih.gov |

| 5-Aminoaurones | Gram-positive bacteria (S. aureus, L. monocytogenes, etc.) and some Gram-negative bacteria (E. coli, H. pylori) | Interesting antimicrobial activity mdpi.com |

Elucidation of Molecular Mechanisms of Action at the Cellular or Sub-cellular Level

While research specifically elucidating the molecular mechanisms of action for this compound at a cellular or sub-cellular level is not extensively available in public literature, significant insights can be drawn from studies on its structural analogs and derivatives. The primary role of this compound in medicinal chemistry is as a key intermediate or scaffold for the synthesis of more complex, biologically active molecules. The elucidation of the molecular mechanisms is, therefore, focused on these end-product derivatives.

Research into the derivatives of closely related aminobenzonitrile compounds reveals that their biological activities often stem from their ability to interact with specific molecular targets, such as enzymes or receptors, thereby modulating various biological pathways. smolecule.com For instance, positional isomers and other derivatives of this compound have been investigated for their potential as therapeutic agents, with studies pointing towards mechanisms involving enzyme inhibition. smolecule.com

One notable mechanism of action identified for a related compound, 2-Amino-6-chloro-5-fluorobenzonitrile, is the inhibition of tubulin polymerization. Tubulin is a critical protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle during cell division. Inhibition of tubulin polymerization disrupts these cellular processes, ultimately leading to apoptosis, or programmed cell death, in cancer cells.

Furthermore, derivatives of similar aminobenzonitrile structures have been explored as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. For example, pyrimidine (B1678525) derivatives incorporating a substituted aminophenyl moiety have been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in non-small cell lung cancer (NSCLC). nih.gov The mechanism of these inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives tumor growth.

The table below summarizes the molecular mechanisms of action that have been elucidated for derivatives and close structural analogs of this compound.

Table 1: Elucidated Molecular Mechanisms of Action for Derivatives and Analogs of this compound

| Derivative/Analog Class | Molecular Target | Mechanism of Action | Investigated For | Reference(s) |

| Substituted Aminobenzonitriles | Enzymes, Receptors | Binding to active or allosteric sites, modulating biological pathways. | General drug development | smolecule.com |

| 2-Amino-6-chloro-5-fluorobenzonitrile | Tubulin | Inhibition of tubulin polymerization, leading to apoptosis. | Cancer | |

| Substituted Pyrimidines | ALK/EGFR Kinases | Dual inhibition of kinase activity by competing with ATP binding. | Non-small cell lung cancer | nih.gov |

It is important to note that while these findings for related compounds are informative, the precise molecular mechanism of any given derivative of this compound will be highly dependent on its specific three-dimensional structure and the nature of the substituents added to the core scaffold. Further dedicated research on specific derivatives is required to fully elucidate their individual mechanisms of action at the cellular and sub-cellular levels.

Q & A

Basic Research Question

- ¹H/¹³C NMR : The amino group (δ ~5–6 ppm in ¹H NMR) and aromatic protons adjacent to electron-withdrawing groups (Cl, F, CN) exhibit distinct splitting patterns. For example, the chloro substituent at position 2 deshields neighboring protons, while the fluorine at position 4 causes characteristic coupling (J ~8–12 Hz for meta-F) .

- IR : The nitrile group’s sharp absorption near 2230 cm⁻¹ confirms its presence, while NH₂ stretches appear at 3300–3500 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z 170.57 (C₇H₄ClFN₂) and fragment ions (e.g., loss of Cl or F) validate the structure .

What are the electronic effects of the chloro and fluoro substituents on the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The chloro group at position 2 is a moderate electron-withdrawing group (EWG), enhancing electrophilicity at the para position (relative to CN), while the fluoro group at position 4 exerts a weaker EWG effect. This electronic profile favors Suzuki-Miyaura couplings at position 5 (meta to Cl and CN), as demonstrated in analogous benzonitrile derivatives . Competitive inhibition by the amino group (position 5) may require protective strategies (e.g., acetylation) to prevent undesired side reactions. DFT calculations or Hammett substituent constants (σₚ for Cl = +0.23, F = +0.06) can predict regioselectivity .

How do solvent polarity and pH influence the stability of this compound in aqueous media?

Advanced Research Question

The compound’s stability is pH-dependent due to the amino group’s basicity (pKa ~3–4). In acidic conditions (pH < 3), protonation of the NH₂ group reduces nucleophilic attack on the nitrile, enhancing stability. In alkaline media, hydrolysis to 5-amino-2-chloro-4-fluorobenzoic acid may occur, as seen in structurally similar nitriles . Polar aprotic solvents (e.g., DMF) stabilize the nitrile group, while protic solvents (e.g., water) accelerate degradation. Accelerated stability studies (40°C/75% RH) with HPLC monitoring are recommended for long-term storage protocols .

What strategies address contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in biological data (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities in synthesized batches or divergent assay conditions. For example:

- Purity Control : Use HPLC (>98% purity) to eliminate confounding effects from byproducts like 5-amino-4-fluorobenzonitrile .

- Assay Standardization : Compare IC₅₀ values under identical pH, temperature, and solvent conditions.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with Br) to isolate electronic vs. steric effects, as shown in fluorobenzonitrile analogs .

How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient regions. For instance:

- The nitrile group directs electrophiles to the meta position (position 5), while the amino group activates the para position (position 6) .

- Fukui indices quantify nucleophilicity: Higher f⁻ values at position 5 suggest preferential attack by electrophiles like NO₂⁺ or SO₃H⁺. Experimental validation via nitration or sulfonation reactions is critical .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key challenges include:

- Exothermic Reactions : Halogenation steps (e.g., Cl introduction via POCl₃) require precise temperature control to avoid runaway reactions.

- Purification : Column chromatography may be impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) for higher yields .

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., <500 ppm dichloromethane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.